N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-10-1-3-11(4-2-10)17-15(19)14-8-9-7-12(18(20)21)5-6-13(9)22-14/h1-8H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMLBYFJYJQFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of the Benzofuran Core
The introduction of a nitro group at the 5-position of the benzofuran scaffold is a critical first step. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). The electrophilic aromatic substitution mechanism favors the 5-position due to the electron-donating effects of the oxygen atom in the furan ring. For example, analogous nitrations of benzothiophene derivatives achieve yields of 65–75% under similar conditions.
Key Parameters:
- Reagents: HNO₃ (90%, 1.2 equiv), H₂SO₄ (98%, 3.0 equiv)
- Temperature: 0–5°C (prevents over-nitration)
- Reaction Time: 2–4 hours
Carboxylation at the 2-Position
Following nitration, carboxylation introduces the carboxylic acid group at the 2-position. This step often employs carbon dioxide (CO₂) under high pressure (15–20 bar) in the presence of a palladium catalyst. The reaction proceeds via C–H activation, with yields ranging from 50–60% for related benzofuran systems.
Representative Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 1,10-Phenanthroline (10 mol%)
- Solvent: Dimethylacetamide (DMA)
- Pressure: 15 bar CO₂
- Duration: 12–18 hours
Amidation with 4-Chloroaniline
The final step involves converting the carboxylic acid to the carboxamide using 4-chloroaniline. Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate this reaction. A catalytic amount of 4-dimethylaminopyridine (DMAP) enhances efficiency, achieving yields of 70–80% in optimized protocols.
Optimized Protocol:
- Activation: Combine 5-nitro-1-benzofuran-2-carboxylic acid (1.0 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in dry dichloromethane (DCM) at 0°C.
- Coupling: Add 4-chloroaniline (1.1 equiv) and stir at room temperature for 12 hours.
- Workup: Filter to remove dicyclohexylurea, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Industrial-Scale Production and Optimization
Continuous Flow Nitration
Industrial processes often employ continuous flow reactors to improve safety and scalability. For example, microreactors enable precise temperature control during nitration, reducing side products and increasing throughput. Pilot studies on benzothiophene analogs report 85% yield with residence times of <10 minutes.
Solvent-Free Amidation
Recent advances emphasize solvent-free conditions to reduce environmental impact. Ball milling 5-nitro-1-benzofuran-2-carboxylic acid with 4-chloroaniline and EDC achieves 90% conversion in 2 hours, eliminating the need for hazardous solvents.
Characterization and Analytical Validation
Spectroscopic Analysis
FTIR Spectroscopy:
- N–H Stretch: 3300–3250 cm⁻¹ (amide)
- C=O Stretch: 1680–1660 cm⁻¹ (carboxamide)
- NO₂ Asymmetric Stretch: 1530–1500 cm⁻¹
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, Ar–H nitro group)
- δ 7.85–7.45 (m, 4H, chlorophenyl)
- δ 10.32 (s, 1H, amide N–H)
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. Mobile phases of acetonitrile/water (70:30) achieve baseline separation, with purity >99% reported in optimized syntheses.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-5-nitro-1-benzofuran-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized benzofuran derivatives.
Scientific Research Applications
Benzofuran derivatives have anticancer activity on various human cells, including breast, lung, and prostate cancer cells .
Benzofuran Derivatives with Anticancer Activity
- MCC1019 Abdelfatah and colleagues developed a bromomethyl-substituted benzofuran, named MCC1019, to treat lung cancer . In vitro testing against lung adenocarcinoma cells (A549) showed that MCC1019 successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe . In vivo testing using a murine lung cancer model demonstrated significant anticancer activity by reducing the growth of metastatic lesions in the lung without affecting body weight or vital organ size .
- 5-chlorobenzofuran-2-carboxamides A series of fourteen apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator 5-chlorobenzofuran-2-carboxamides . One compound exhibited excellent antiproliferative activity against tumor cells and stood out as the most active derivative . The presence of the N-phenethyl carboxamide significantly enhances its antiproliferative activity, which is further enhanced by morpholinyl substitution at the para position of the N-phenethyl ring .
- Combretastatin A-4 (CA-A4) CA-A4, a naturally occurring chemical isolated from the roots of Combretum Caffrum, has recently attracted considerable attention for its antitumor and antimitotic activity . A CA-A4 analogue consists of trimethoxy acetophenone and a benzofuran core, and the introduction of C7-OH and a C2-substituent improved its anticancer activity .
- N-Methylpiperidine-Based Benzofuran Derivatives A series of mammalian targets of the rapamycin complex 1 (mTORC1) protein complex inhibitors were synthesized, and one derivative was found to exhibit the greatest cytotoxic activity against head and neck (SQ20B) cancer cell line .
- Benzofuran-derived HIF-1 inhibitors A small library of thirty-two benzofuran-derived HIF-1 inhibitors were developed, and one emerged as the most promising candidate due to its significant antiproliferative activity and selective inhibition of the HIF-1 pathway . The inclusion of hydrophilic heteroatom-containing groups, like piperidine, on the benzofuran ring significantly improved the compound’s physicochemical properties .
- (Z)-7-methoxy-4-[(6-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl]-2H-coumarine Coupling aurone-like benzofuran with a chromone or coumarin can yield novel compounds with more potent pro-apoptotic properties compared to unconjugated benzofuran .
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its antitubercular activity is believed to be due to its ability to interfere with the cell wall synthesis of Mycobacterium tuberculosis . The nitro group plays a crucial role in forming hydrogen bonds with the target enzyme, thereby inhibiting its function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide can be contextualized through comparisons with structurally related compounds. Key analogs include:
Heterocyclic Insecticidal Agents
- Compound 2: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Structural Features: Pyridine core with styryl and thiourea-linked acetamide. Activity: Exhibits insecticidal efficacy against cowpea aphid (Aphis craccivora Koch) with 2.3× higher activity than acetamiprid, a commercial neonicotinoid . Comparison: The pyridine-thioacetamide scaffold enhances insecticidal potency, whereas the benzofuran-nitro group in the target compound may alter target specificity or metabolic stability.
- Compound 3: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide Structural Features: Thienopyridine fused ring with styryl and amino substituents. Activity: Demonstrates 3.1× higher aphid mortality compared to acetamiprid . Comparison: The thienopyridine system offers π-π stacking advantages, while the nitro group in the benzofuran derivative may introduce redox activity or oxidative stress mechanisms.
Antimicrobial and Antioxidant Derivatives
- Compound 8a: 1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Structural Features: Tetrazole ring linked to furan and 4-chlorophenyl groups. Activity: Shows broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Compound IIIo: N-(4-Chlorophenyl)-2-(9-(4-chlorophenyl)-3,7-dythia-5-azatetracyclo-[9.2.1.0²,¹⁰⁴,⁸]tetradecen-4(8)-one-6-yl)-5-acetic acid hydrazide Structural Features: Complex polycyclic thiazolidinone with hydrazide and dual 4-chlorophenyl groups. Activity: Designed for enzyme inhibition (e.g., cyclooxygenase) and antibacterial applications . Comparison: The hydrazide moiety in IIIo may enhance metal chelation, whereas the nitro group in the benzofuran analog could modulate electron transport or DNA intercalation.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Structural Insights
- Nitro Group Impact : The 5-nitro substitution on benzofuran may enhance oxidative stress in pests or pathogens, a mechanism less prominent in pyridine or tetrazole analogs .
- Synthetic Challenges : Thiourea intermediates (e.g., Compound 8b) and hydrazide syntheses (e.g., IIIo) require precise crystallographic validation, as seen in X-ray studies using SHELX .
Biological Activity
N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and antitumor effects. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound can be represented by the following molecular formula:
It features a benzofuran core, which is significant for its biological activity. The presence of the nitro group and the 4-chlorophenyl moiety are critical for its interaction with biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antitumor Activity : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The benzofuran structure may also modulate enzyme activities or receptor interactions, contributing to its anticancer properties .
- Antimicrobial Activity : This compound has been investigated for its potential to inhibit the 5-lipoxygenase enzyme system, which plays a role in the biosynthesis of leukotrienes involved in inflammatory responses .
Anticancer Activity
Research has shown that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the inhibitory effects observed in different studies:
| Cell Line | Inhibition Rate (%) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 64% | |
| HCT116 (Colon Cancer) | 72% | |
| MDA-MB-435 (Breast) | 50.64% | |
| OVCAR-4 (Ovarian) | 56.45% |
The compound's activity was compared with standard chemotherapeutics like cisplatin, demonstrating comparable or superior effects depending on the specific cancer type.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties, particularly against multidrug-resistant strains. The following table presents data on its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | < 64 µg/mL | Effective |
| Escherichia coli | > 64 µg/mL | No activity |
| Klebsiella pneumoniae | > 64 µg/mL | No activity |
The compound exhibited selective antimicrobial activity against certain Gram-positive bacteria while showing limited efficacy against Gram-negative pathogens .
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of this compound derivatives. Notably:
- Antitumor Studies : A study involving various benzofuran derivatives indicated that modifications to the phenyl ring significantly influenced anticancer potency. Substituents like halogens at specific positions enhanced cytotoxicity against cancer cells .
- Antimicrobial Studies : Research on the inhibition of leukotriene synthesis demonstrated that benzofuran derivatives could mitigate inflammatory responses linked to asthma and other allergic conditions .
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including furan ring formation, nitration, and carboxamide coupling. For example, nitration of the benzofuran core at the 5-position can be achieved using a HNO₃/H₂SO₄ mixture under controlled temperature (0–5°C). Subsequent coupling with 4-chloroaniline via an acyl chloride intermediate (using reagents like thionyl chloride) requires anhydrous conditions and catalytic DMAP to enhance efficiency. Yield optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and reaction time, monitored by TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and carboxamide linkage.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₅H₁₀ClN₂O₄, calc. 332.03 g/mol).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
Q. How can researchers safely handle this compound given its potential toxicity?
Refer to GHS guidelines: Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/ingestion. Acute oral toxicity (H302) and skin irritation (H315) are noted. In case of exposure, rinse with water and consult a physician. Toxicity screening should include in vitro assays like MTT for cytotoxicity and Ames tests for mutagenicity .
Q. What are the primary biological targets or pathways associated with this compound?
Preliminary studies on analogs suggest interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to the carboxamide and nitro groups’ hydrogen-bonding potential. Target identification often employs affinity chromatography, SPR for binding kinetics, or siRNA knockdown to validate pathway involvement .
Advanced Research Questions
Q. How can structural ambiguities in the compound’s crystal lattice be resolved using X-ray crystallography?
Single-crystal X-ray diffraction with SHELXL refinement is critical. Key steps:
- Grow crystals via slow evaporation (solvent: DCM/hexane).
- Collect data at low temperature (100 K) to reduce thermal motion.
- Refine using SHELXL’s least-squares algorithms, addressing disorders in the nitro or chlorophenyl groups via PART commands. Validate with R-factor convergence (<5%) and check for twinning using PLATON .
Q. What strategies reconcile discrepancies in reported bioactivity data (e.g., antimicrobial vs. antitumor activity)?
Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines to assess selectivity. Statistical analysis (ANOVA with post-hoc tests) can identify confounding variables (e.g., cell permeability differences). Cross-validate using orthogonal assays (e.g., Western blot for target protein expression) .
Q. How can computational modeling complement experimental data to predict binding modes?
Perform molecular docking (AutoDock Vina) with homology-modeled targets. Use DFT calculations (Gaussian 09) to optimize the compound’s geometry and electrostatic potential surfaces. Compare docking scores (ΔG) with SPR-measured binding affinities. MD simulations (AMBER) can assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies of analogs?
- Substituent Variation : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups.
- Bioassay Panels : Test analogs against kinase inhibition (ATP-Glo assay) or apoptosis (caspase-3 activation).
- QSAR Modeling : Use CoMFA or machine learning (Random Forest) to correlate substituent properties (Hammett σ) with activity .
Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C, monitor degradation via HPLC.
- Metabolic Stability : Use liver microsomes (CYP450 enzymes) with NADPH cofactor; quantify metabolites by LC-MS/MS.
- Plasma Protein Binding : Equilibrium dialysis to measure free vs. bound fractions .
Q. What methodologies evaluate synergistic effects with existing therapeutics (e.g., anticancer drugs)?
Use combination index (CI) models:
- Treat cells with serial dilutions of the compound and a reference drug (e.g., doxorubicin).
- Calculate CI via CompuSyn software (CI <1 indicates synergy).
- Validate with RNA-seq to identify co-regulated pathways (e.g., p53 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
